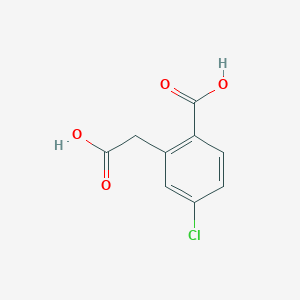

2-(Carboxymethyl)-4-chlorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethyl)-4-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c10-6-1-2-7(9(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTJEXSVQSHCPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00318970 | |

| Record name | 2-(Carboxymethyl)-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63177-08-2 | |

| Record name | NSC338230 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Carboxymethyl)-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for the Chemical Compound

Direct Synthesis Approaches to 2-(Carboxymethyl)-4-chlorobenzoic Acid and its Aminated Analogs

The direct synthesis of this compound, particularly its aminated form, 2-(carboxymethyl-amino)-4-chlorobenzoic acid, involves the N-alkylation of an anthranilic acid derivative. This transformation is a variant of the Williamson ether synthesis, where the nitrogen atom of the amino group acts as a nucleophile to attack an alkyl halide, typically chloroacetic acid or a salt thereof. The success of this synthesis hinges on carefully controlled reaction conditions to maximize the yield of the desired product while minimizing side reactions.

Optimization of Reaction Conditions for High Yields in Aqueous Media

While specific literature on the aqueous synthesis of 2-(carboxymethyl-amino)-4-chlorobenzoic acid is sparse, the principles of N-carboxymethylation in aqueous media are well-established. The reaction typically involves reacting the corresponding aminobenzoic acid with chloroacetic acid in the presence of a base, such as sodium hydroxide.

Key parameters for optimization include:

Base Concentration: A sufficient concentration of a base like NaOH is crucial. The base deprotonates the amino group, increasing its nucleophilicity, and also neutralizes the hydrochloric acid byproduct of the reaction. However, excessive base can lead to unwanted side reactions.

Temperature: Reaction temperature influences the rate of reaction. Higher temperatures can accelerate the desired N-alkylation but may also promote the formation of side products. An optimal temperature must be found to balance reaction speed and selectivity.

Stoichiometry: The molar ratio of the aminobenzoic acid to the alkylating agent (chloroacetic acid) is a critical factor. An excess of one reagent may be used to drive the reaction to completion, but this can complicate purification.

The process is a bimolecular nucleophilic substitution (SN2) reaction. First, the base creates a more potent nucleophile from the amine. This is followed by the nucleophilic attack of the nitrogen on the alpha-carbon of chloroacetic acid, displacing the chloride ion and forming the new carbon-nitrogen bond.

Exploration of Nonaqueous Solvent Systems to Mitigate Side Product Formation

Nonaqueous solvents are frequently employed in the synthesis of benzoic acid derivatives to overcome challenges encountered in aqueous systems, such as poor solubility of starting materials and the occurrence of side reactions.

For instance, in the synthesis of precursors to the target molecule, various organic solvents are utilized. The chlorination of 2-amino-3-methylbenzoic acid can be performed using N-chlorosuccinimide in N,N-dimethylformamide (DMF) under reflux conditions chemicalbook.com. Similarly, the synthesis of 2-amino-5-chlorobenzoic acid can be achieved by reacting anthranilic acid with sulfuryl chloride in absolute ether prepchem.com.

The choice of a nonaqueous solvent offers several advantages:

Enhanced Solubility: Many organic precursors have limited solubility in water but dissolve readily in organic solvents like DMF, ethanol, or ether, leading to a more homogeneous reaction mixture and potentially faster reaction rates.

Higher Reaction Temperatures: Solvents with high boiling points, such as DMF, allow for higher reaction temperatures, which can be necessary to overcome the activation energy for certain reactions.

Reduced Side Reactions: By eliminating water, side reactions such as the hydrolysis of reagents or intermediates can be prevented.

Simplified Workup: Product isolation can be more straightforward. After the reaction, the solvent can often be removed under reduced pressure, and the product can be purified using techniques like recrystallization from a suitable organic solvent, such as a mixture of ethanol and water prepchem.com. For example, in the synthesis of 2-chloro-5-iodobenzoic acid, purification is achieved by recrystallization from toluene (B28343) chemicalbook.com.

Targeted Synthesis of Substituted Carboxymethylated Chlorobenzoic Acid Derivatives

The synthesis of more complex derivatives involves multi-step processes where a substituted benzoic acid core is first constructed, followed by the introduction of the carboxymethyl-amino group.

Synthesis of 2-(Carboxymethyl-amino)-3,4,5-trichloro-benzoic Acid

A plausible synthetic route to this heavily chlorinated derivative would begin with the synthesis of the precursor, 2-amino-3,4,5-trichlorobenzoic acid. This could potentially be achieved through the exhaustive chlorination of 2-aminobenzoic acid using a suitable chlorinating agent.

Once the 2-amino-3,4,5-trichlorobenzoic acid intermediate is obtained, the final step would be N-carboxymethylation. This would be accomplished by reacting the trichlorinated precursor with chloroacetic acid in the presence of a base, following the general principles of N-alkylation discussed previously. The choice of solvent and reaction conditions would need to be optimized to account for the altered reactivity and solubility of the trichlorinated substrate.

Synthesis of 2-(Carboxymethyl-amino)-4-chloro-5-iodo-benzoic Acid

The synthesis of this derivative would logically proceed through the N-carboxymethylation of a 2-amino-4-chloro-5-iodobenzoic acid precursor. The synthesis of related iodo-chloro-benzoic acids is well-documented. For example, 2-chloro-5-iodobenzoic acid can be synthesized from o-chlorobenzoic acid through a three-step process of nitration, reduction, and diazotization-iodination patsnap.com.

A detailed synthetic procedure for 2-chloro-5-iodobenzoic acid starting from 2-chloro-5-aminobenzoic acid involves diazotization in an aqueous sulfuric acid solution followed by reaction with potassium iodide. This method has been shown to produce the product with high purity and yield chemicalbook.compatsnap.com.

Table 1: Synthesis of 2-chloro-5-iodobenzoic acid from 2-chloro-5-aminobenzoic acid patsnap.com

| Reagent | Amount | Conditions | Yield | Purity |

|---|---|---|---|---|

| 2-chloro-5-aminobenzoic acid | 123 g | 1. 20% H2SO4 (2000 g), 0-10°C | 93.7% | 99.6% |

| Sodium nitrite | 51 g in 200 g water | 2. Add NaNO2 solution dropwise | ||

| Potassium iodide | 130 g in 500 g water | 3. Add KI solution |

Once the appropriately substituted amino-chloro-iodo-benzoic acid is prepared, the carboxymethyl-amino group can be introduced via reaction with chloroacetic acid under basic conditions.

Strategies for Introducing Additional Functionality via the Chlorine Atom

The chlorine atom on the aromatic ring of this compound serves as a functional handle for further molecular elaboration. Two primary strategies for modifying this position are nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. SNAr reactions on aromatic rings are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In the case of 2-(carboxymethyl-amino)-4-chlorobenzoic acid, the two carboxylic acid groups act as electron-withdrawing substituents, making the ring more susceptible to nucleophilic attack and substitution of the chlorine atom.

Metal-Catalyzed Cross-Coupling Reactions: These reactions have become a powerful tool in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly common.

Suzuki Coupling: This reaction couples the aryl chloride with an organoboron compound (boronic acid or ester) to form a new C-C bond.

Buchwald-Hartwig Amination: This method allows for the formation of a C-N bond by coupling the aryl chloride with an amine. This would be a way to introduce a second, different amino group onto the benzoic acid core.

Heck Coupling: This reaction forms a new C-C bond by coupling the aryl chloride with an alkene.

These cross-coupling reactions provide a versatile means to introduce a wide array of functional groups, enabling the synthesis of a diverse library of complex derivatives from the this compound scaffold.

Advanced Synthetic Protocols and Catalysis

The Ullmann condensation is a cornerstone of synthetic organic chemistry for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, crucial for constructing diaryl ethers or N-aryl amines analogous to derivatives of this compound. This copper-catalyzed cross-coupling reaction typically involves an aryl halide and an alcohol, amine, or thiol. wikipedia.org

Traditionally, these reactions demanded harsh conditions, including high temperatures (often exceeding 210°C), stoichiometric amounts of copper powder, and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.orggoogle.com For instance, the synthesis of a p-nitrophenyl phenyl ether is a classic example of the Ullmann ether synthesis. wikipedia.org Similarly, the Goldberg reaction, a variant of the Ullmann condensation, couples an aryl halide with an amine, as illustrated by the reaction between 2-chlorobenzoic acid and aniline. wikipedia.org

Modern advancements have significantly improved the Ullmann condensation, making it more versatile and milder. Key developments include the use of soluble copper(I) catalysts, often supported by ligands such as diamines, phenanthrolines, or acetylacetonates, which enhance catalytic activity. wikipedia.org The use of copper nanoparticles has also emerged as an efficient catalytic system for O-arylation, allowing reactions to proceed under milder conditions (50-60°C). Recent protocols have also been optimized to work with less reactive aryl chlorides and bromides, expanding the substrate scope. mdpi.com Ligand-free, heterogeneous catalysts like copper fluorapatite have been developed for the synthesis of diaryl ethers, offering the advantage of being reusable.

The table below summarizes typical conditions and outcomes for Ullmann-type reactions based on findings for analogous systems.

| Catalyst System | Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuCl / TMHD | Aryl Bromide | Phenol | Cs₂CO₃ | NMP | Moderate | Good | nih.gov |

| Copper Nanoparticles | Aryl Bromide | Phenol | Cs₂CO₃ | Acetonitrile (B52724) | 50-60 | High | mdpi.com |

| CuO Nanoparticles | Aryl Iodide/Bromide | Substituted Phenol | KOH / Cs₂CO₃ | DMSO | ~100 | Good to Excellent | mdpi.com |

| Copper(I) iodide / Phenanthroline | 2-Chlorobenzoic acid | Aniline | KOH | Not specified | High | Not specified | wikipedia.org |

This table is illustrative of general findings in Ullmann condensation for systems analogous to the target compound.

Microwave-assisted organic synthesis has become a powerful tool for accelerating a wide range of chemical transformations, including those involving carboxylic acids and their derivatives. asianpubs.orgrasayanjournal.co.in Compared to conventional heating methods, microwave irradiation offers volumetric heating, leading to rapid temperature increases, significantly reduced reaction times, and often higher product yields. asianpubs.orgrasayanjournal.co.in This technology aligns with green chemistry principles by improving energy efficiency. asianpubs.org

For reactions involving carboxylic acids, microwave assistance has proven highly effective. For example, the direct conversion of carboxylic acids to amides, a traditionally challenging transformation, can be achieved rapidly and efficiently under solvent-free microwave conditions. asianpubs.orgmorressier.com Studies have shown that amidation reactions that require several hours under conventional heating can be completed in minutes with microwave irradiation, with good to excellent yields. asianpubs.org

Microwave technology has also been successfully applied to other transformations of carboxylic acids, such as decarboxylation and esterification. rasayanjournal.co.inrsc.org For instance, the hydrolysis of benzamide to benzoic acid is completed in 7 minutes under microwave conditions, yielding 99% of the product, a significant improvement over conventional methods. rasayanjournal.co.in These enhancements are attributed to the ability of microwaves to directly and efficiently energize the polar molecules in the reaction mixture.

The following table compares reaction times and yields for a representative amidation reaction under conventional heating versus microwave irradiation.

| Reaction Type | Heating Method | Reaction Time | Yield (%) |

| Amidation of a carboxylic acid | Conventional Heating | Several Hours | Lower |

| Amidation of a carboxylic acid | Microwave Irradiation | 5-15 Minutes | Good to Excellent |

This data is based on general findings for microwave-assisted amidation of various carboxylic acids. asianpubs.org

Green Chemistry Principles in the Synthesis of Carboxylic Acid Derivatives

The principles of green chemistry are increasingly integral to the design of synthetic routes for pharmaceuticals and fine chemicals, including carboxylic acid derivatives. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgorganic-chemistry.org

Key green chemistry principles applicable to the synthesis of compounds like this compound include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are often superior to stoichiometric ones in this regard. For example, the synthesis of carboxylic acids via hydrocarboxylation of alcohols with CO₂ and H₂ represents a highly atom-economical approach. rsc.org

Use of Safer Solvents and Reagents : The use of hazardous solvents and reagents should be minimized or replaced with greener alternatives. acs.org For instance, water is an ideal green solvent, and protocols for synthesizing (thio)ureas "on-water" have been developed to avoid toxic volatile organic compounds (VOCs). organic-chemistry.org The use of hydrogen peroxide as a green oxidant in the presence of a catalyst for converting aldehydes to carboxylic acids is another example of a more sustainable method. mdpi.com

Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible. acs.org Microwave-assisted synthesis is a prime example of improving energy efficiency by significantly reducing reaction times. asianpubs.orgrasayanjournal.co.in

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in small amounts and can often be recycled and reused. organic-chemistry.org The development of recyclable heterogeneous catalysts, such as copper fluorapatite for Ullmann reactions, is a key area of green chemistry research.

Reduction of Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org The use of highly selective enzymes in biocatalysis can often eliminate the need for protecting groups.

The shift towards greener synthetic strategies is not only driven by environmental concerns but also by the demand for more cost-effective and efficient industrial processes. patsnap.com

Chemical Reactivity and Derivatization of the Chemical Compound

Influence of the Chlorine Substituent on Aromatic Ring Reactivity

The chlorine atom at the para-position to the primary carboxyl group significantly modulates the reactivity of the benzene (B151609) ring, primarily through its electronic effects. Chlorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions. libretexts.orglibretexts.org Electron-withdrawing groups deactivate the benzene ring towards electrophilic attack. libretexts.org

The presence of the carboxymethyl and carboxyl groups, both of which are also deactivating, further reduces the electron density of the aromatic ring. The cumulative effect of these three substituents renders the aromatic ring of 2-(carboxymethyl)-4-chlorobenzoic acid significantly less reactive towards electrophiles.

Reactions Involving the Carboxyl and Carboxymethyl Moieties

The two carboxylic acid groups in this compound are the primary sites for a variety of derivatization reactions. These reactions typically proceed through nucleophilic acyl substitution, where a nucleophile replaces the hydroxyl group of the carboxylic acid.

Nucleophilic acyl substitution is a fundamental reaction for the conversion of carboxylic acids into a wide range of derivatives. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the carboxylic acid. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the leaving group, typically water in the case of carboxylic acids. libretexts.org

The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group. This is often achieved by using activating agents. For instance, thionyl chloride (SOCl₂) can convert a carboxylic acid into a more reactive acyl chloride. libretexts.org The general mechanism involves the initial formation of an acyl chlorosulfite intermediate, which is then attacked by a chloride ion to yield the acyl chloride. libretexts.org

Reactive Intermediates: As mentioned, the formation of acyl chlorides is a common strategy to create a more reactive intermediate for further derivatization. These acyl chlorides can readily react with a variety of nucleophiles to form esters, amides, and other derivatives.

Esters: Esterification of carboxylic acids can be achieved by reacting them with alcohols in the presence of an acid catalyst, a process known as the Fischer esterification. masterorganicchemistry.combyjus.com For dicarboxylic acids like this compound, this reaction can be controlled to produce either a monoester or a diester, depending on the stoichiometry of the alcohol used. The esterification of dicarboxylic acids can also be carried out under supercritical conditions without a catalyst. researchgate.net Another method involves the reaction of the carboxylic acid with an alcohol in the presence of a dehydrating agent.

Amides: The direct reaction of a carboxylic acid with an amine to form an amide is often challenging due to the acid-base reaction that forms a stable and unreactive carboxylate salt. libretexts.org To overcome this, coupling agents such as dicyclohexylcarbodiimide (DCC) are often employed. libretexts.orgjove.com DCC activates the carboxylic acid by forming a reactive intermediate that is readily attacked by the amine. jove.com For the synthesis of diamides from dicarboxylic acids, Lewis acid catalysts like niobium pentoxide (Nb₂O₅) have been shown to be effective. nih.govacs.org

Below is a table summarizing common methods for the formation of esters and amides from carboxylic acids:

| Derivative | Reagents and Conditions | Reaction Type |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Alcohol, Dehydrating Agent | Esterification | |

| Amide | Amine, High Temperature | Direct Amidation |

| Amine, Coupling Agent (e.g., DCC) | Coupled Amidation | |

| Amine, Lewis Acid Catalyst (e.g., Nb₂O₅) | Catalytic Amidation |

Chelation Chemistry and Metal Ion Complexation of the Chemical Compound

The presence of two carboxylic acid groups in this compound makes it a potential chelating agent, capable of coordinating with metal ions to form metal complexes. The two carboxyl groups can act as bidentate or bridging ligands, depending on their spatial arrangement and the nature of the metal ion.

The stoichiometry of the resulting metal complexes is influenced by several factors, including the coordination geometry of the metal ion, the pH of the solution, and the concentration of the ligand and the metal ion. For dicarboxylic acid ligands, various stoichiometries such as 1:1, 1:2, or 2:1 (metal:ligand) are possible, leading to the formation of mononuclear or polynuclear complexes.

The method of continuous variation, also known as Job's plot, is a common experimental technique used to determine the stoichiometry of a metal-ligand complex in solution. libretexts.org This method involves preparing a series of solutions with varying mole fractions of the metal ion and the ligand while keeping the total concentration constant. The stoichiometry is determined by identifying the mole fraction at which the concentration of the complex is maximized, often measured by spectrophotometry. libretexts.org For instance, a kinetic study of the oxidation of phenylacetic acid reported the formation of a 1:1 complex with the reacting species. jetir.org

The table below illustrates potential coordination modes of dicarboxylic acid ligands with metal ions:

| Coordination Mode | Description |

| Monodentate | Only one carboxyl group coordinates to the metal ion. |

| Bidentate Chelating | Both carboxyl groups of the same ligand coordinate to a single metal ion, forming a chelate ring. |

| Bidentate Bridging | Each carboxyl group of the ligand coordinates to a different metal ion, forming a bridging structure that can lead to polynuclear complexes. |

Advanced Derivatization for Novel Chemical Entities

The versatile structure of this compound allows for its use as a scaffold in the synthesis of more complex and potentially bioactive molecules, particularly heterocyclic compounds. The two carboxylic acid groups and the reactive aromatic ring can be manipulated to construct various ring systems.

For example, 2-acylbenzoic acids are known to be valuable precursors for the synthesis of a wide range of heterocycles. researchgate.net Similarly, the dicarboxylic acid functionality in this compound can be utilized in cyclization reactions. For instance, reaction with hydrazines could lead to the formation of pyridazinone derivatives, while reaction with diamines could yield benzodiazepine or other nitrogen-containing heterocyclic systems.

Furthermore, the synthesis of novel heterocyclic compounds from various aromatic carboxylic acids and their derivatives has been widely reported. researchgate.net These strategies often involve intramolecular or intermolecular condensation reactions to build the heterocyclic ring. By applying these synthetic methodologies to this compound, a diverse library of novel chemical entities with potential applications in medicinal chemistry and materials science can be generated.

Synthesis of 2-(Acetyl-carboxymethyl-amino)-4-chloro-benzoic Acid

The synthesis of 2-(Acetyl-carboxymethyl-amino)-4-chloro-benzoic acid from 2-((carboxymethyl)amino)-4-chlorobenzoic acid involves the selective acetylation of the secondary amine. This transformation is typically achieved using acetylating agents such as acetic anhydride or acetyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the secondary amine attacks the carbonyl carbon of the acetylating agent.

Drawing parallels from the well-established N-acetylation of anthranilic acid and its derivatives, the reaction can be carried out by heating 2-((carboxymethyl)amino)-4-chlorobenzoic acid with acetic anhydride. The reaction likely proceeds through a mixed anhydride intermediate, which then undergoes an intramolecular acyl transfer to the amino group. Alternatively, the use of acetyl chloride in the presence of a base to neutralize the liberated hydrochloric acid is another viable method. The general reaction scheme is presented below:

Reaction Scheme:

Table 1: Reaction Conditions for the Synthesis of 2-(Acetyl-carboxymethyl-amino)-4-chloro-benzoic Acid

| Parameter | Condition | Reference Analogy |

| Starting Material | 2-((Carboxymethyl)amino)-4-chlorobenzoic acid | Anthranilic Acid Derivatives |

| Reagent | Acetic Anhydride | N-acetylation of anilines |

| Solvent | Acetic Acid (or neat) | Acetylation of anthranilic acid |

| Temperature | Reflux | Acetylation of anthranilic acid |

| Work-up | Aqueous work-up to hydrolyze excess anhydride and precipitate the product | General acetylation procedures |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of this compound and its derivatives makes them suitable precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. Specifically, these compounds can be envisioned to form quinazolinediones and pyranoindolones, which are important structural motifs in medicinal chemistry.

Quinazolinediones

The synthesis of quinazolinediones from N-substituted anthranilic acid derivatives is a well-documented process. In the case of 2-(acetyl(carboxymethyl)amino)-4-chlorobenzoic acid, an intramolecular condensation could potentially lead to the formation of a quinazolinedione derivative. This cyclization would likely require a dehydrating agent or thermal conditions to facilitate the formation of the new heterocyclic ring. The reaction would involve the nucleophilic attack of the amide nitrogen onto one of the carboxylic acid groups, followed by dehydration.

Proposed Reaction Scheme for Quinazolinedione Formation:

Table 2: Plausible Conditions for Quinazolinedione Synthesis

| Parameter | Condition | Reference Analogy |

| Starting Material | 2-(Acetyl-carboxymethyl-amino)-4-chloro-benzoic Acid | N-Acyl Anthranilic Acids |

| Reaction Type | Intramolecular Cyclodehydration | Synthesis of Quinazolinones |

| Reagents/Conditions | Heat, Dehydrating agent (e.g., polyphosphoric acid, thionyl chloride) | General quinazolinone synthesis |

Pyranoindolones

The synthesis of pyranoindolones from derivatives of this compound represents a more complex transformation. This would likely involve an initial cyclization to form an indole intermediate, followed by the formation of the pyran ring. The formation of an indole ring from an N-substituted anthranilic acid derivative is not a standard transformation. However, if an indole-2-carboxylic acid derivative were formed from this compound through a series of reactions, subsequent cyclization to a pyranoindolone could be envisioned.

Given the structure of the starting material, a direct and simple pathway to a pyranoindolone is not immediately apparent without significant molecular rearrangement or the introduction of additional reagents to build the indole core first. The synthesis of pyranoindolones typically involves the cyclization of appropriately substituted indole precursors. Therefore, the conversion of this compound to a pyranoindolone would be a multi-step process rather than a single cyclization reaction.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methodologies for Separation and Analysis

Chromatographic techniques are paramount for the separation of 2-(Carboxymethyl)-4-chlorobenzoic acid from complex mixtures, enabling its accurate analysis and quantification. The choice of method often depends on the volatility and polarity of the compound, as well as the matrix in which it is present.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS, MS/MS, HRMS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a dicarboxylic acid like this compound, derivatization is typically required to increase its volatility and thermal stability, making it amenable to GC analysis. Common derivatization strategies include esterification of the carboxylic acid groups, for instance, by reaction with diazomethane (B1218177) or silylating agents.

Once derivatized, the compound can be introduced into the GC system, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification.

Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of the ionized derivatized compound and its fragments, offering valuable information about its molecular weight and structure.

Tandem Mass Spectrometry (MS/MS): Enhances selectivity and sensitivity by subjecting a specific ion from the initial MS analysis to further fragmentation and analysis. This is particularly useful for quantifying the compound in complex matrices.

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, which greatly aids in the confident identification of the compound.

While specific GC-MS studies on this compound are not extensively documented in publicly available literature, the general principles of GC-MS analysis of chlorobenzoic acids and related compounds are well-established. These methods typically involve optimization of parameters such as injector temperature, oven temperature programming, and the selection of an appropriate capillary column to achieve optimal separation.

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS, MS/MS, HRMS)

Liquid chromatography is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase liquid chromatography is a common approach, where a non-polar stationary phase is used with a polar mobile phase.

The coupling of LC with mass spectrometry provides a powerful tool for both qualitative and quantitative analysis. Electrospray ionization (ESI) is a frequently used ionization technique for LC-MS analysis of polar compounds like carboxylic acids, as it can generate intact molecular ions.

LC-MS: Enables the separation of the compound by LC followed by its detection and molecular weight determination by MS.

LC-MS/MS: Offers high selectivity and sensitivity for quantification by monitoring specific fragmentation patterns of the target analyte. This is the gold standard for quantitative analysis in complex samples.

LC-HRMS: Provides accurate mass data, which is invaluable for the identification of unknown compounds and for confirming the identity of the target analyte with a high degree of confidence.

The analysis of various carboxylic acids by LC-MS is a widely practiced technique, and similar methodologies would be directly applicable to this compound. The method development would involve the selection of an appropriate column, optimization of the mobile phase composition and gradient, and fine-tuning of the mass spectrometer parameters.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

Both HPLC and UPLC are cornerstone techniques for the separation, quantification, and purity assessment of pharmaceutical compounds and other chemical substances. These methods are well-suited for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): A widely used technique that employs high pressure to pass a solvent along with the sample mixture through a column packed with a solid adsorbent material. For this compound, a reversed-phase C18 or C8 column would likely be effective. Detection is often achieved using a UV detector, as the aromatic ring in the molecule will absorb UV light. The wavelength of maximum absorbance (λmax) would be determined to ensure optimal sensitivity.

Ultra-Performance Liquid Chromatography (UPLC): An advancement of HPLC that utilizes smaller particle sizes in the column packing (typically less than 2 µm), resulting in higher resolution, faster analysis times, and improved sensitivity. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

A typical HPLC or UPLC method for this compound would involve a mobile phase consisting of an aqueous component (often with a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound.

| Technique | Typical Column | Mobile Phase Example | Detection |

| HPLC | Reversed-Phase C18, 5 µm | Acetonitrile/Water with 0.1% Formic Acid | UV-Vis |

| UPLC | Reversed-Phase C18, <2 µm | Acetonitrile/Water with 0.1% Formic Acid | UV-Vis/PDA |

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of a molecule by providing detailed information about its atomic and molecular composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in a molecule.

¹H NMR (Proton NMR): Provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the number of protons of each type (integration). For this compound, one would expect to see signals for the aromatic protons, the methylene (B1212753) protons of the carboxymethyl group, and the acidic protons of the two carboxyl groups (which may exchange with the solvent).

¹³C NMR (Carbon-13 NMR): Provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, and the chemical shift of that signal is indicative of its chemical environment (e.g., aromatic, aliphatic, carbonyl). For this compound, signals would be expected for the aromatic carbons, the methylene carbon, and the two carboxyl carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) Note: These are predicted values and may differ from experimental results.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 120 - 140 |

| Methylene (-CH₂-) | ~3.5 - 4.5 | ~40 - 50 |

| Carboxyl (-COOH) | >10 (often broad) | ~170 - 180 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes the bonds within the molecule to vibrate at specific frequencies.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H Stretch (of the carboxylic acid): A very broad band typically in the region of 3300-2500 cm⁻¹. This broadness is due to hydrogen bonding.

C=O Stretch (of the carboxylic acid): A strong, sharp band typically in the region of 1725-1700 cm⁻¹.

C-O Stretch (of the carboxylic acid): A band in the region of 1320-1210 cm⁻¹.

Aromatic C-H Stretch: Bands typically above 3000 cm⁻¹.

Aromatic C=C Bending: Bands in the region of 1600-1450 cm⁻¹.

C-Cl Stretch: A band typically in the region of 800-600 cm⁻¹, though it can be weak and difficult to assign definitively.

Expected FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C=O (Carboxylic Acid) | 1725 - 1700 | Strong |

| C-O (Carboxylic Acid) | 1320 - 1210 | Medium |

| Aromatic C-H | >3000 | Medium to Weak |

| Aromatic C=C | 1600 - 1450 | Medium to Weak |

Raman Spectroscopy (FT-Raman) for Vibrational Modes

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphy, crystallinity, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. While theoretical vibrational modes for molecules with similar structures, such as chlorobenzoic acid isomers, have been studied, specific FT-Raman spectral data, including characteristic vibrational frequencies and their assignments for this compound, are not documented in the searched scientific literature. Such data would typically be presented in a table format, detailing the wavenumber (cm⁻¹) and the corresponding vibrational mode (e.g., C=C stretching, C-Cl bending, O-H bend).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to quantify the concentration of a substance in a solution and to identify electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, transitions such as π → π* and n → π* are expected. An analysis would typically report the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), which are characteristic of the compound's electronic structure. Despite searches, specific experimental UV-Vis absorption data for this compound, which would detail these electronic transitions, could not be found.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the detailed characterization of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, a crystallographic study would reveal the solid-state conformation of the molecule and how individual molecules pack together in a crystal lattice, including details of hydrogen bonds formed by the two carboxylic acid groups. However, no published crystal structure data, including unit cell parameters, space group, and details of intermolecular interactions for this compound, is currently available.

Computational Chemistry and Molecular Modeling of the Chemical Compound

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

No published studies were found that performed Density Functional Theory (DFT) or Ab Initio calculations on 2-(Carboxymethyl)-4-chlorobenzoic acid. Consequently, data for the subsections below are unavailable.

Optimized Geometrical Parameters and Conformational Analysis

Specific data on the optimized bond lengths, bond angles, dihedral angles, and conformational analysis of this compound from quantum chemical calculations have not been reported in the scientific literature searched.

Harmonic Frequencies and Vibrational Wavenumber Assignments

There are no available reports detailing the calculated harmonic frequencies or vibrational wavenumber assignments (e.g., FT-IR, Raman spectra) for this compound based on DFT or Ab Initio methods.

Electronic Structure Analysis (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and other electronic properties derived from quantum chemical calculations for this compound have not been documented in the available literature.

Intermolecular Interactions and Crystal Packing Analysis

Detailed analyses of the crystal structure and intermolecular interactions for this compound are not present in the searched crystallographic databases or related literature.

Hydrogen Bonding Networks

While the molecule possesses functional groups capable of forming hydrogen bonds (two carboxylic acid groups), a specific analysis of its hydrogen bonding networks, motifs, and synthons in the solid state is not available due to the absence of a published crystal structure.

Hirshfeld Surface Analysis for Intermolecular Contacts

A Hirshfeld surface analysis, which is used to visualize and quantify intermolecular contacts within a crystal, has not been performed for this compound, as this requires crystallographic information that is not publicly available.

Advanced Computational Techniques

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. wikipedia.org This analysis transforms the complex, delocalized molecular orbitals into localized, intuitive chemical entities such as bonds, lone pairs, and core orbitals, which align well with the familiar Lewis structures.

A key aspect of NBO analysis is its ability to quantify charge delocalization through the examination of donor-acceptor interactions. These interactions involve the transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory and provides a measure of the strength of the delocalization. Higher E(2) values indicate a more significant interaction and greater stabilization of the molecule.

Hypothetical NBO Analysis Results for this compound:

While specific data is not available, a hypothetical table of the most significant donor-acceptor interactions for this compound is presented below to illustrate the type of information that would be obtained from an NBO analysis. The stabilization energies are representative values for similar functional groups found in other organic molecules.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(O) of C=O (carboxyl) | π(C-C) of aromatic ring | > 50 | π-conjugation |

| LP(O) of C-OH (carboxyl) | σ(C-C) of aromatic ring | ~ 5 | Hyperconjugation |

| LP(O) of C=O (carboxymethyl) | σ(C-C) of adjacent C | ~ 2-5 | Hyperconjugation |

| π(C-C) of aromatic ring | π(C-C) of aromatic ring | > 20 | π-delocalization |

| σ(C-H) of methylene (B1212753) | σ*(C-C) of aromatic ring | ~ 1-2 | Hyperconjugation |

This table is illustrative and does not represent experimentally or computationally verified data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack, as well as understanding intermolecular interactions such as hydrogen bonding. researchgate.net The MEP map is typically plotted on the surface of the molecule's electron density, with different colors representing different values of the electrostatic potential.

The color-coding convention for MEP maps is generally as follows:

Red: Regions of most negative electrostatic potential, indicating an excess of electron density. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms.

Blue: Regions of most positive electrostatic potential, indicating a deficiency of electron density. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral or near-zero electrostatic potential, often characteristic of nonpolar regions of the molecule.

Yellow and Orange: Regions of intermediate negative and positive potential, respectively.

For this compound, an MEP map would highlight several key features. The most negative regions (red) would be expected to be localized around the oxygen atoms of the two carboxylic acid groups, due to their high electronegativity and the presence of lone pairs. These sites would be the primary centers for electrophilic attack and would be involved in hydrogen bonding interactions.

The most positive regions (blue) would likely be located around the acidic protons of the carboxylic acid groups. These hydrogen atoms are electron-deficient due to their attachment to the highly electronegative oxygen atoms, making them susceptible to attack by nucleophiles.

The aromatic ring would exhibit a more complex potential distribution. While the carbon backbone is relatively nonpolar (green), the presence of the electron-withdrawing chlorine atom and the two carboxylic acid groups would influence the electrostatic potential of the ring. The chlorine atom, being electronegative, would draw electron density away from the ring, potentially creating a slightly positive region on the carbon atom to which it is attached.

Hypothetical MEP Analysis for this compound:

The following table summarizes the expected electrostatic potential features of this compound.

| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Implication for Reactivity |

| Oxygen atoms of carboxyl groups | Strongly negative | Red | Prone to electrophilic attack; hydrogen bond acceptors |

| Hydrogen atoms of carboxyl groups | Strongly positive | Blue | Prone to nucleophilic attack; hydrogen bond donors |

| Aromatic ring | Generally neutral to slightly negative | Green/Yellow | Site for π-π stacking interactions |

| Chlorine atom | Negative | Red/Orange | Influences the electronic properties of the aromatic ring |

| Methylene group hydrogens | Slightly positive | Light Green/Blue | Less reactive than carboxyl hydrogens |

This table is illustrative and based on general principles of molecular electrostatic potential for similar functional groups.

Environmental Fate and Biotransformation Pathways of Chlorobenzoic Acids

Microbial Degradation Mechanisms for Chlorinated Aromatic Compounds

The microbial breakdown of chlorinated aromatic compounds like chlorobenzoic acids is a critical process for their removal from the environment. Bacteria have evolved sophisticated enzymatic systems to mineralize these challenging substrates. The degradation typically involves initial dehalogenation or transformation of the substituted benzene (B151609) ring, followed by cleavage of the aromatic ring.

One of the primary initial steps in the aerobic bacterial degradation of certain chlorobenzoic acids is hydrolytic dehalogenation. In this pathway, the chlorine substituent on the aromatic ring is replaced by a hydroxyl group derived from a water molecule. lookchem.comwikipedia.org This reaction is catalyzed by specific dehalogenase enzymes and converts the chlorobenzoic acid into a hydroxybenzoic acid, which is a more readily degradable intermediate. jocpr.comsigmaaldrich.com

For example, Acinetobacter sp. strain ST-1 has been shown to mineralize 4-chlorobenzoic acid by first converting it to 4-hydroxybenzoic acid under both aerobic and anaerobic conditions. lookchem.comwikipedia.org This initial step is a hydrolytic dehalogenation, as confirmed by studies using ¹⁸O-labeled water, which showed that the oxygen atom in the resulting hydroxyl group originated from water. lookchem.comwikipedia.org Similarly, Arthrobacter sp. strain TM-1 utilizes 4-chlorobenzoate (B1228818) as its sole carbon and energy source by dehalogenating it to 4-hydroxybenzoate (B8730719) as the first step in its metabolic pathway. sigmaaldrich.com The resulting 4-hydroxybenzoate is then further metabolized via protocatechuate. sigmaaldrich.com

The enzymes responsible for this hydrolytic dehalogenation can exhibit high substrate specificity. The dehalogenase from Acinetobacter sp. strain ST-1, for instance, can act on 4-bromobenzoic acid and 4-iodobenzoic acid but not on 4-fluorobenzoic acid or other isomers like 2- and 3-chlorobenzoic acids. lookchem.comwikipedia.org

| Bacterial Strain | Chlorobenzoic Acid Substrate | Initial Metabolite | Key Enzyme Type |

|---|---|---|---|

| Acinetobacter sp. ST-1 | 4-Chlorobenzoic acid | 4-Hydroxybenzoic acid | Hydrolytic Dehalogenase |

| Arthrobacter sp. TM-1 | 4-Chlorobenzoate | 4-Hydroxybenzoate | Dehalogenase |

Following the initial transformation of the chlorobenzoic acid, the resulting aromatic intermediate, often a catechol or a chlorocatechol, undergoes ring fission. This critical step is catalyzed by dioxygenase enzymes and breaks open the stable benzene ring, leading to linear intermediates that can enter central metabolic pathways. There are two primary ring-cleavage strategies employed by bacteria: the ortho-cleavage pathway and the meta-cleavage pathway. google.comorgsyn.org

The ortho-cleavage pathway (or β-ketoadipate pathway) involves the cleavage of the bond between two adjacent carbon atoms that are both hydroxylated. This reaction is typically catalyzed by catechol 1,2-dioxygenase or chlorocatechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid or its chlorinated derivatives. orgsyn.orgresearchgate.netchemicalbook.com These products are then further converted through a series of enzymatic steps to intermediates of the Krebs cycle. chemicalbook.com

The meta-cleavage pathway involves the cleavage of the bond between a hydroxylated carbon and an adjacent non-hydroxylated carbon. This is catalyzed by catechol 2,3-dioxygenase. orgsyn.org While common for the degradation of non-chlorinated aromatics like toluene (B28343), the meta-cleavage of chlorocatechols can lead to the formation of reactive acylchloride intermediates that can inactivate the catechol 2,3-dioxygenase enzyme. orgsyn.org However, some bacterial strains, such as Pseudomonas putida GJ31, possess a catechol 2,3-dioxygenase that is resistant to this inactivation, allowing them to degrade chloroaromatics via the meta-pathway. orgsyn.org

| Pathway | Key Enzyme | Cleavage Site | Initial Ring Fission Product (from Chlorocatechol) |

|---|---|---|---|

| Ortho-Cleavage | Chlorocatechol 1,2-dioxygenase | Between hydroxylated carbons (C1-C2) | Chloro-cis,cis-muconic acid |

| Meta-Cleavage | Catechol 2,3-dioxygenase | Adjacent to hydroxylated carbons (C2-C3) | 2-Hydroxymuconic semialdehyde derivative |

Several bacterial genera are well-known for their ability to degrade chlorobenzoic acids, with Cupriavidus and Pseudomonas being prominent examples.

Cupriavidus sp. , such as Cupriavidus necator NH9, have been isolated for their ability to degrade 3-chlorobenzoate (B1228886) (3-CBA). The genes responsible for the degradation of chlorocatechols, which are key intermediates, are often located on plasmids. Strain NH9 possesses a complete genome that includes pathways for the aerobic degradation of various aromatic compounds, with a specific capability for 3-CBA, an intermediate in the breakdown of polychlorinated biphenyls (PCBs).

Pseudomonas putida is a versatile bacterium capable of degrading a wide range of aromatic compounds, including various isomers of chlorobenzoic acid. orgsyn.org The genetic determinants for CBA degradation in P. putida are often encoded on plasmids, which can be transferred to other bacteria. For instance, a strain of P. putida was isolated that can use 3-chlorobenzoic acid as its sole carbon and energy source, employing a plasmid-encoded catechol 1,2-dioxygenase for the cleavage of the chlorinated catechol intermediate. Other strains of P. putida have been shown to degrade 4-chlorobenzoic acid via an ortho-cleavage pathway, with 4-chlorocatechol (B124253) as an intermediate. orgsyn.org The metabolic versatility of P. putida makes it a key player in the bioremediation of sites contaminated with chlorinated aromatic compounds.

| Bacterial Genus/Species | Example Substrate | Key Degradation Feature |

|---|---|---|

| Cupriavidus necator NH9 | 3-Chlorobenzoate | Degrades 3-CBA, an intermediate of PCB degradation. |

| Pseudomonas putida | 3-Chlorobenzoic acid, 4-Chlorobenzoic acid | Utilizes plasmid-encoded enzymes; employs ortho- or meta-cleavage pathways. orgsyn.org |

Chemical Degradation via Advanced Oxidation Processes (AOPs)

In addition to biological degradation, chlorobenzoic acids can be broken down by chemical methods, particularly through advanced oxidation processes (AOPs). AOPs are treatment procedures designed to remove organic pollutants from water by generating highly reactive and non-selective hydroxyl radicals (•OH). These radicals can rapidly oxidize a wide range of organic compounds, including persistent ones like chlorobenzoic acids.

Common AOPs include:

Ozonation (O₃): The use of ozone, often in combination with hydrogen peroxide (H₂O₂) or UV light, to produce hydroxyl radicals.

Fenton and Photo-Fenton Processes: These processes use hydrogen peroxide in the presence of ferrous ions (Fe²⁺) as a catalyst to generate hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process.

Heterogeneous Photocatalysis: This involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals.

Studies on the degradation of para-chlorobenzoic acid (p-CBA) have shown that combining ozonation with peroxymonosulfate (B1194676) (PMS) can significantly accelerate the decomposition of ozone and enhance the degradation of p-CBA. Similarly, a combination of ultrasound with a Fenton-like process (FeOOH-H₂O₂) has been demonstrated to enhance the oxidative degradation of p-CBA. These technologies offer a promising alternative for the treatment of water contaminated with recalcitrant chlorobenzoic acids.

Applications in Advanced Materials and Specialized Chemical Processes

Role as an Intermediate in Precision Organic Synthesis for Fine Chemicals

In the intricate world of fine chemical manufacturing, precision and efficiency are paramount. 2-(Carboxymethyl)-4-chlorobenzoic acid serves as a key building block in multi-step organic syntheses. The two carboxylic acid groups offer differential reactivity, allowing for selective transformations. For instance, one carboxyl group can be converted into an ester or an amide while the other remains free to participate in subsequent reactions. This differential reactivity is crucial for constructing complex molecular architectures with a high degree of control. The presence of the chlorine atom on the aromatic ring also influences the electronic properties of the molecule, which can be exploited to direct the regioselectivity of further chemical modifications.

Contribution to the Synthesis of Precursors for Pharmaceutical and Agrochemical Development

The development of new pharmaceuticals and agrochemicals often relies on the availability of versatile chemical intermediates. While direct evidence for the use of this compound in currently marketed products is not extensively documented in publicly available literature, its structural motifs are present in a range of bioactive molecules. For example, related chlorinated benzoic acid derivatives are known precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and various herbicides. The dicarboxylic acid functionality of this compound provides a scaffold for the introduction of diverse functional groups, a key step in the synthesis of novel active pharmaceutical ingredients (APIs) and crop protection agents. The carboxymethyl group, in particular, can be a precursor to various heterocyclic systems, which are common features in many modern drugs and pesticides.

Utilization as a Chelating Agent in Metal Extraction and Purification Processes

The presence of two carboxylic acid groups in close proximity allows this compound to act as a bidentate chelating agent. These carboxyl groups can coordinate with metal ions, forming stable ring structures known as chelates. This property is particularly useful in processes of metal extraction and purification. By selectively binding to specific metal ions, this compound can facilitate their separation from a mixture of other metals. The efficiency of chelation is dependent on factors such as pH and the nature of the metal ion. This selective binding is critical in hydrometallurgical processes for the recovery of valuable metals from ores or for the removal of toxic heavy metals from industrial wastewater. The chlorine atom on the benzene (B151609) ring can also influence the solubility and stability of the resulting metal complexes.

Table 1: Potential Metal Chelation Properties

| Metal Ion | Potential for Chelation | Coordination Sites |

|---|---|---|

| Copper (Cu²⁺) | High | Two carboxylate oxygens |

| Nickel (Ni²⁺) | Moderate | Two carboxylate oxygens |

| Zinc (Zn²⁺) | Moderate | Two carboxylate oxygens |

| Iron (Fe³⁺) | High | Two carboxylate oxygens |

This table is illustrative and based on the general chelating properties of dicarboxylic acids. Specific binding affinities would require experimental determination.

Potential Applications of Carboxylic Acids in Nanomaterial Synthesis and Stabilization

The field of nanotechnology is increasingly leveraging the unique properties of organic molecules to control the synthesis and stability of nanomaterials. Carboxylic acids, including dicarboxylic acids like this compound, play a crucial role in this area. They can act as capping agents during the synthesis of nanoparticles, controlling their size and preventing aggregation by adsorbing onto the nanoparticle surface. The carboxylate groups can bind to the metal atoms on the surface of the nanoparticle, while the chlorinated aromatic ring can provide a stabilizing steric barrier. Furthermore, the functional groups of this compound can be used to functionalize the surface of nanoparticles, imparting specific properties such as improved dispersibility in various solvents or providing sites for further chemical modification. This surface functionalization is key to tailoring nanoparticles for specific applications in catalysis, electronics, and biomedicine.

Table 2: Potential Roles in Nanomaterial Science

| Application Area | Function of this compound |

|---|---|

| Nanoparticle Synthesis | Capping agent to control size and prevent agglomeration. |

| Nanoparticle Stabilization | Surface ligand to enhance colloidal stability. |

| Nanoparticle Functionalization | Provides a reactive surface for further chemical modification. |

This table outlines potential applications based on the known behavior of carboxylic acids in nanotechnology.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for aromatic dicarboxylic acids often rely on energy-intensive processes that utilize petroleum-based feedstocks and harsh chemical oxidants. nih.gov Future research should prioritize the development of green and sustainable synthetic pathways to 2-(carboxymethyl)-4-chlorobenzoic acid.

Electrochemical Synthesis: Electrocarboxylation represents a promising green alternative, using electricity to drive the fixation of carbon dioxide (CO2) into organic molecules under mild conditions. nih.gov Research could explore the electrochemical dicarboxylation of suitable chlorinated toluene (B28343) or xylene precursors. Anodic oxidation of aromatic carboxylic acids is another electrochemical avenue that can be intelligently used to form new value-added molecules. researchgate.net Such methods minimize the need for hazardous reducing agents and can often be performed at room temperature. nih.gov

Biomass Valorization: A significant frontier in sustainable chemistry is the conversion of renewable biomass into valuable chemicals. acs.orgrsc.org Lignin, an abundant aromatic biopolymer, is a potential feedstock. rsc.org Future studies could focus on engineering microbial strains, such as Rhodococcus jostii, to convert lignin-derived aromatic intermediates into functionalized dicarboxylic acids like the target compound. rsc.orgrsc.orgresearchgate.net This involves re-routing native metabolic pathways to prevent aromatic ring cleavage and instead promote desired functionalization. rsc.orgrsc.org

Catalytic C-H Carboxylation: Direct carboxylation of C-H bonds with CO2 is an atom-economical route to carboxylic acids. researchgate.net Research into transition-metal-catalyzed C-H activation and carboxylation of a precursor like 4-chloro-2-methylbenzoic acid or a related chlorinated phenylacetic acid derivative could provide a direct and efficient synthesis, avoiding multi-step procedures.

Discovery of New Catalytic Applications and Reaction Architectures

The dual carboxylic acid functionalities and the substituted phenyl ring suggest that this compound could serve as a versatile building block or catalyst in various reaction architectures.

Polymer Synthesis: Aromatic dicarboxylic acids are crucial monomers for producing high-performance polymers like polyesters and polyamides. mdpi.comlongdom.orgrsc.org The asymmetric and functionalized structure of this compound could be exploited to synthesize novel polymers with tailored properties, such as enhanced thermal stability, specific solubility characteristics, or biodegradability. mdpi.com Its incorporation could introduce unique kinks and functionalities into the polymer backbone, influencing material properties.

Metal-Organic Frameworks (MOFs): The compound's two carboxylic acid groups, with different spacer lengths and orientations, make it an excellent candidate as an organic linker for the synthesis of novel MOFs. mdpi.com Future research could explore its reaction with various metal ions (e.g., Zn²⁺, Cd²⁺) to create frameworks with unique topologies and pore environments. frontiersin.org The presence of the chloro-substituent and the potential for the uncoordinated carboxylic acid groups to remain free within the pores could lead to MOFs with applications in selective gas sorption, catalysis, or chemical sensing. researchgate.net

Organocatalysis: Substituted phenylacetic acids have been explored as catalysts or additives in certain organic reactions. innopeptichem.com The specific steric and electronic properties of this compound could be investigated for its potential to catalyze reactions such as aldol (B89426) condensations or esterifications, potentially offering unique selectivity. nih.gov

Advanced In Silico Approaches for Predicting Chemical Behavior and Reactivity

Computational chemistry provides powerful tools for predicting molecular properties and reaction mechanisms, guiding experimental work and accelerating discovery. Future in silico studies on this compound are essential for a deeper understanding of its behavior.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the compound's fundamental properties. This includes predicting its conformational landscape, determining the relative stabilities of different rotamers, and understanding the intramolecular interactions between the carboxylic groups and the chlorine substituent. nih.govnih.govresearchgate.net Such studies can elucidate its gas-phase acidity, reaction energy barriers for processes like decarboxylation or esterification, and the influence of the chloro and carboxymethyl substituents on the electronic structure of the benzene (B151609) ring. nih.govresearchgate.netnih.gov

Reaction Mechanism Prediction: Computational modeling can map out detailed reaction pathways. For instance, DFT can be used to model the mechanism of polymerization, its coordination behavior with metal centers in MOF formation, or its potential catalytic cycles. mdpi.comccspublishing.org.cn This can help in optimizing reaction conditions and predicting the regioselectivity of further functionalization reactions. mdpi.com

Machine Learning for Reactivity Prediction: As computational power grows, machine learning and deep learning models are becoming adept at predicting chemical reactivity with high accuracy and speed. nih.gov By training models on datasets of similar functionalized aromatic compounds, it would be possible to rapidly predict the reactivity of this compound in various chemical transformations, streamlining the process of discovering new applications. nih.gov

Investigations into Biocatalytic Synthesis and Targeted Degradation Processes

Biocatalysis offers an environmentally friendly approach for both the synthesis and degradation of complex organic molecules, operating under mild conditions with high selectivity.

Engineered Biosynthetic Pathways: Future research could focus on designing and implementing artificial biocatalytic cascades within microbial hosts like Escherichia coli. nih.gov This could involve combining enzymes from different organisms to create a novel pathway that converts a simple, renewable feedstock into this compound. This approach avoids the complexities of engineering a single microbe's entire metabolism. nih.gov

Enzymatic Degradation: Chlorinated aromatic compounds can be persistent environmental pollutants. researchgate.net Investigating the biodegradability of this compound is crucial for assessing its environmental fate. Research should explore its susceptibility to degradation by microorganisms and specific enzymes known to act on chlorinated aromatics, such as oxygenases, peroxidases, and dehalogenases. researchgate.netacs.orgeurochlor.orgacs.org Fungal enzyme systems, in particular, are effective in transforming chlorinated compounds and could be a focus of such studies. acs.orgacs.org Understanding these degradation pathways is key to developing potential bioremediation strategies. eurochlor.orgresearchgate.net

Exploration of the Compound's Role in Emerging Chemical Technologies

The unique combination of functional groups in this compound makes it a candidate for application in several emerging fields of chemistry and materials science.

Functional Materials and Sensors: As a building block for MOFs or coordination polymers, the compound could lead to materials with advanced properties. For example, frameworks incorporating this ligand could be investigated for their fluorescence properties and their potential use as selective chemical sensors for metal ions or small molecules. frontiersin.org The electronic properties imparted by the chlorinated aromatic ring could be harnessed in the development of novel electronic or photonic materials.

Advanced Polymer Design: Beyond commodity plastics, there is growing interest in functional polymers derived from bio-based monomers. mdpi.comrsc.org The specific structure of this compound could be used to design specialty polymers for biomedical applications, such as biodegradable materials for drug delivery or tissue engineering, where its degradation products would be well-defined. longdom.org

Pharmaceutical and Agrochemical Scaffolds: Substituted phenylacetic and benzoic acids are common structural motifs in pharmaceuticals and agrochemicals. nih.govmdpi.cominventivapharma.com The bifunctional nature of this compound makes it an attractive scaffold for chemical library synthesis. Future work could explore its derivatization to create novel compounds for screening against various biological targets.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(Carboxymethyl)-4-chlorobenzoic acid in a laboratory setting?

A plausible synthesis involves coupling 4-chlorobenzoic acid derivatives with thioglycolic acid or glycine derivatives under mild acidic conditions. For example, a method analogous to the reaction of (E)-4-aryl-4-oxo-2-butenoic acid with thioglycolic acid in methanol (3–4 hours at room temperature) can be adapted, followed by purification via crystallization . Optimization of solvent systems (e.g., methanol, ethanol) and stoichiometric ratios of reactants is critical to maximize yield.

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and carboxymethyl group integration.

- IR spectroscopy to identify carboxyl (-COOH) and C-Cl stretching vibrations.

- Mass spectrometry (MS) for molecular ion confirmation and fragmentation analysis.

- X-ray crystallography (if crystalline) for definitive structural elucidation .

Q. What solvent systems are suitable for solubility studies of this compound?

Solubility can be predicted using the Abraham model, which considers solute descriptors (e.g., hydrogen-bond acidity/basicity, polarity). For related 4-chlorobenzoic acid derivatives, solubility in alcohols (methanol, ethanol), ethers (THF, dioxane), and esters (ethyl acetate) has been experimentally validated. The carboxymethyl group may enhance solubility in polar aprotic solvents due to increased hydrogen-bonding capacity .

Q. What are the key stability considerations for storing this compound?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or decarboxylation. Avoid exposure to moisture, light, and reactive oxygen species. Stability in solution varies by solvent; dimethyl sulfoxide (DMSO) is recommended for short-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

Discrepancies may arise from solvent polarity, hydrogen-bonding capacity, or temperature effects. Use a systematic approach:

Q. What reaction mechanisms are plausible for the carboxymethyl group in nucleophilic or electrophilic reactions?

The carboxymethyl (-CH₂COOH) group can act as a hydrogen-bond donor/acceptor, influencing reactivity. In nucleophilic acyl substitution, the carboxylate anion may stabilize intermediates. For electrophilic aromatic substitution, the chloro substituent directs reactivity to the ortho/para positions, while the carboxymethyl group modulates electronic effects .

Q. How can computational modeling predict the physicochemical properties of this compound?

Apply quantum mechanical methods (DFT) to calculate:

- Acid dissociation constants (pKa) : Estimate using COSMO solvation models.

- Partition coefficients (logP) : Utilize Abraham descriptors (e.g., S = 1.020, A = 0.630 for 4-chlorobenzoic acid analogs).

- Solubility parameters : Correlate with experimental data to refine predictive accuracy .

Q. What strategies are recommended for analyzing potential biological interactions or toxicity?

- In vitro assays : Screen for cytotoxicity (e.g., MTT assay) and receptor binding affinity.

- Metabolic stability : Use liver microsomes to assess Phase I/II metabolism.

- Environmental impact : Follow OECD guidelines for biodegradation and ecotoxicity testing, referencing safety protocols for chlorinated benzoic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.